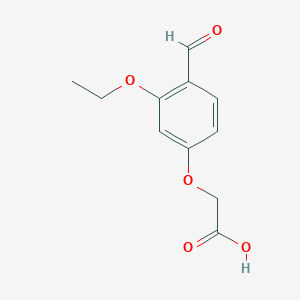
(3-Ethoxy-4-formylphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethoxy-4-formylphenoxy)acetic acid: is an organic compound with the molecular formula C11H12O5 It is a derivative of phenoxyacetic acid, characterized by the presence of an ethoxy group at the 3-position and a formyl group at the 4-position on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-4-formylphenoxy)acetic acid typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the chloroacetic acid moiety, forming the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (3-Ethoxy-4-formylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: (3-Ethoxy-4-carboxyphenoxy)acetic acid.
Reduction: (3-Ethoxy-4-hydroxymethylphenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (3-Ethoxy-4-formylphenoxy)acetic acid is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of Schiff bases, which are valuable ligands in coordination chemistry .
Biology: In biological research, derivatives of phenoxyacetic acid are studied for their potential as plant growth regulators and herbicides.
Medicine: Phenoxyacetic acid derivatives have been investigated for their antimicrobial and anti-inflammatory properties. This compound may serve as a precursor for the synthesis of pharmaceutical compounds with similar activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a versatile building block for various chemical processes .
Mecanismo De Acción
The mechanism of action of (3-Ethoxy-4-formylphenoxy)acetic acid is not extensively studied. its effects can be inferred based on its functional groups:
Formyl Group: The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products.
Ethoxy Group: The ethoxy group can undergo hydrolysis or substitution reactions, altering the compound’s properties and reactivity.
The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives formed from this compound .
Comparación Con Compuestos Similares
(2-Ethoxy-4-formylphenoxy)acetic acid: Similar structure but with the ethoxy group at the 2-position.
4-Formylphenoxyacetic acid: Lacks the ethoxy group, making it less hydrophobic.
(4-Isopropyl-3-methylphenoxy)acetic acid: Contains isopropyl and methyl groups instead of ethoxy and formyl groups.
Uniqueness: (3-Ethoxy-4-formylphenoxy)acetic acid is unique due to the specific positioning of the ethoxy and formyl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
1192798-41-6 |
|---|---|
Fórmula molecular |
C11H12O5 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-(3-ethoxy-4-formylphenoxy)acetic acid |
InChI |
InChI=1S/C11H12O5/c1-2-15-10-5-9(16-7-11(13)14)4-3-8(10)6-12/h3-6H,2,7H2,1H3,(H,13,14) |
Clave InChI |
RZRIWOPNQXQGOJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)OCC(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


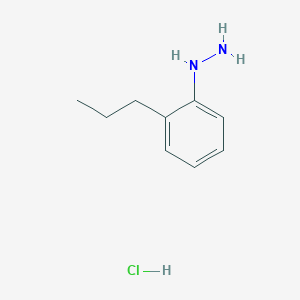
![(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,4-dimethylpyrimidin-5-yl)(hydroxy)methylidene]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B14125653.png)
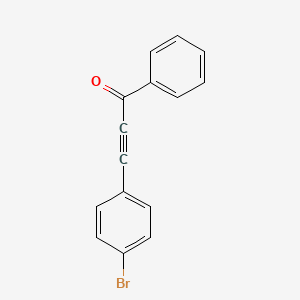
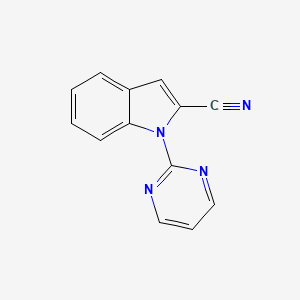
![(E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B14125664.png)
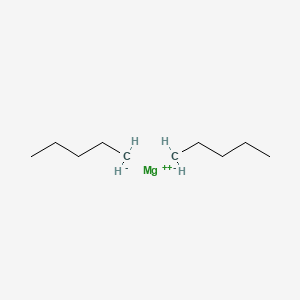
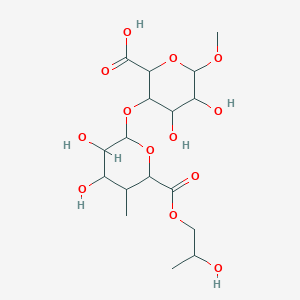
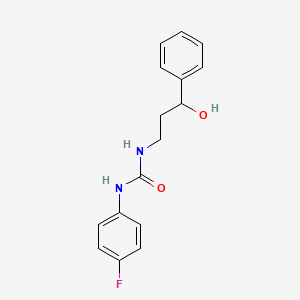
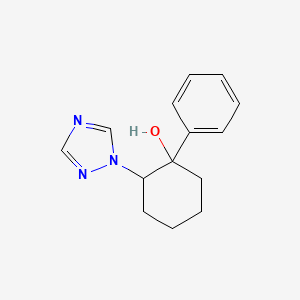
![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125708.png)
![(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B14125709.png)
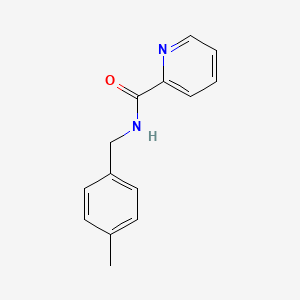
![Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate](/img/structure/B14125713.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14125717.png)
